1,2-Ethanediamine, N,N-diethyl-N'-(10-phenyl-3-(phenylamino)-2(10H)-phenazinylidene)-, monohydrochloride
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Overview
Description
B 1056 is a bioactive chemical.
Scientific Research Applications
Synthesis and Structural Analysis : A study focused on the synthesis and characterization of a stable dication derived from similar ortho-aminophenyl diamine compounds. This work involved the synthesis of N, N′-bis(2-aminophenyl)-1,2-ethanediamine and its reaction with other chemicals, which was further analyzed through X-ray structural determination (Keypour et al., 2009).
Chemical Reactions with Other Compounds : Another research investigated the reactions of various nitrogen-containing binucleophilic agents, including ethylenediamine, with different chemical compounds. This study aimed to explore the synthesis of new structures and was characterized by X-ray crystallography (Kosolapova et al., 2013).
Complex Formation with Platinum and Other Metals : Research has been conducted on the preparation of ternary platinum(II) complexes involving N-(omega-phenylalkyl)-1,2-ethanediamine. This study focused on the effects of the methylene chain length in these complexes on intermolecular interactions with various arylsulfonates, providing insights into molecular structure and behavior (Goto et al., 2003).
Study of NMR Spectra in Complexes : Another study explored the 1H NMR spectra of ternary Platinum(II) complexes with similar ethanediamine derivatives. This research focused on understanding the intramolecular aromatic-aromatic interaction in coordination spheres, offering significant insights into the behavior of these complexes in different conditions (Goto et al., 2000).
Catalytic Applications : A study on the catalysis of alkene epoxidation by gallium(III) complexes with N-donor ligands, including ethylenediamine, was conducted. This research provides insights into the mechanism of Ga(III)-catalyzed olefin epoxidation, highlighting the potential application of these complexes in catalytic processes (Jiang et al., 2013).
properties
CAS RN |
78182-95-3 |
---|---|
Product Name |
1,2-Ethanediamine, N,N-diethyl-N'-(10-phenyl-3-(phenylamino)-2(10H)-phenazinylidene)-, monohydrochloride |
Molecular Formula |
C30H32ClN5 |
Molecular Weight |
498.1 g/mol |
IUPAC Name |
3-[2-(diethylamino)ethylimino]-N,5-diphenylphenazin-2-amine;hydrochloride |
InChI |
InChI=1S/C30H31N5.ClH/c1-3-34(4-2)20-19-31-26-22-30-28(21-27(26)32-23-13-7-5-8-14-23)33-25-17-11-12-18-29(25)35(30)24-15-9-6-10-16-24;/h5-18,21-22,32H,3-4,19-20H2,1-2H3;1H |
InChI Key |
PKUMKRZEEMHDJT-OVLKZKFTSA-N |
SMILES |
CCN(CC)CCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5.Cl |
Canonical SMILES |
CCN(CC)CCN=C1C=C2C(=NC3=CC=CC=C3N2C4=CC=CC=C4)C=C1NC5=CC=CC=C5.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
B 1056; B-1056; B1056; B-1056 HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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